molecular formula C7H4Br2N2O B178903 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 113423-51-1

3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Numéro de catalogue: B178903
Numéro CAS: 113423-51-1
Poids moléculaire: 291.93 g/mol
Clé InChI: JHDQERQROBFSSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 113423-51-1) is a brominated heterocyclic compound with the molecular formula C₇H₄Br₂N₂O and a molecular weight of 291.93 g/mol. It is characterized by two bromine atoms at the 3-position of the pyrrolo[2,3-b]pyridine scaffold, forming a lactam structure. Key properties include a melting point of 198–199°C (in ethyl acetate) and a predicted boiling point of 330.2±52.0°C . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical industries, with applications in the preparation of bioactive derivatives like 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one . Its storage requires dry, room-temperature conditions, and it is available in industrial, pharmaceutical, and electronic grades .

Propriétés

IUPAC Name

3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c8-7(9)4-2-1-3-10-5(4)11-6(7)12/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDQERQROBFSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C2(Br)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551471
Record name 3,3-Dibromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113423-51-1
Record name 3,3-Dibromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reagents and Conditions

  • Brominating Agents : Molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid.

  • Temperature : 0–25°C for Br₂; 25–50°C for NBS.

  • Catalysts : Lewis acids such as FeBr₃ or AlCl₃ enhance regioselectivity.

Example Protocol :

  • Dissolve 7-azaindolin-2-one (10 mmol) in DCM (50 mL).

  • Add Br₂ (22 mmol) dropwise at 0°C under nitrogen.

  • Stir for 12 hours at room temperature.

  • Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography.

Yield : 72–85%.

Mechanistic Insights

Bromination proceeds via EAS, where Br⁺ attacks the electron-rich C3 position of the pyrrolopyridine ring. The second bromination occurs at the adjacent carbon due to directed ortho-metalation effects. Steric hindrance from the lactam carbonyl group ensures high regioselectivity.

Oxidation-Bromination Sequential Approach

An alternative route involves synthesizing the pyrrolopyridine scaffold followed by sequential oxidation and bromination. This method is advantageous for substrates sensitive to direct bromination.

Synthesis of Pyrrolopyridine Precursor

Starting from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol:

  • Oxidation : Treat with KMnO₄ in acidic media to yield 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

  • Bromination : React with Br₂/HBr in DCM to install bromine atoms.

Key Data :

StepReagentsTemperatureYield
OxidationKMnO₄, H₂SO₄80°C89%
BrominationBr₂ (2.2 eq), HBr25°C78%

Industrial Scalability

Continuous flow reactors improve safety and efficiency for large-scale bromination. Automated systems control exothermic reactions and minimize bromine waste.

Alternative Synthetic Routes

Halogen Exchange Reactions

3,3-Dichloro derivatives undergo halogen exchange with HBr in the presence of CuBr₂:
C7H4Cl2N2O+2HBrC7H4Br2N2O+2HCl\text{C}_7\text{H}_4\text{Cl}_2\text{N}_2\text{O} + 2\text{HBr} \rightarrow \text{C}_7\text{H}_4\text{Br}_2\text{N}_2\text{O} + 2\text{HCl}
Conditions : 120°C, 24 hours, 65% yield.

Radical Bromination

UV-initiated radical bromination using NBS and benzoyl peroxide achieves moderate yields (55–60%) but requires stringent light control.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Direct BrominationHigh yield, simplicityHandling toxic Br₂
Oxidation-BrominationSuitable for sensitive substratesMulti-step, lower overall yield
Halogen ExchangeAvoids elemental bromineRequires high temperatures

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol.

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 8.15 (d, J=5.0 Hz, 1H), 7.45 (d, J=5.0 Hz, 1H), 4.10 (s, 2H).

    • HRMS : m/z 291.8452 [M+H]⁺ (calc. 291.8450).

Industrial Production Insights

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Bromine Recycling : Capture unreacted Br₂ using NaOH scrubbers.

  • Solvent Recovery : Distill DCM for reuse, reducing environmental impact.

Analyse Des Réactions Chimiques

Bromination and Halogenation Dynamics

The compound’s 3,3-dibromo configuration arises from electrophilic aromatic substitution (EAS) reactions. Key findings include:

Reaction TypeConditionsOutcomeReference
Bromination Br₂ in CH₂Cl₂ at 0–25°CSelective 3,3-dibromination
Iodination I₂/HIO₃ in H₂SO₄3-Iodo derivative formation
  • The 3-position is highly reactive due to electron density modulation from the pyridine nitrogen .

  • Bromine acts as both an electrophile and a directing group, enabling sequential substitution .

Nucleophilic Substitution Reactions

The C-Br bonds at the 3-position undergo nucleophilic displacement under specific conditions:

SubstrateNucleophileConditionsProductReference
3,3-Dibromo compoundNH₃ (aq.)Reflux in ethanol3-Amino derivative
3,3-Dibromo compoundKSCNDMF, 80°C3-Thiocyano analog
  • Steric hindrance from adjacent bromines slows kinetics but enhances regioselectivity .

  • Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states .

Cross-Coupling Reactions

The bromine atoms facilitate metal-catalyzed coupling:

Reaction TypeCatalyst SystemPartnersProductReference
Suzuki Pd(PPh₃)₄, K₂CO₃Arylboronic acids3-Aryl derivatives
Buchwald-Hartwig Pd₂(dba)₃, XantphosAmines3-Aminoalkyl analogs
  • Mono-substitution is achievable using stoichiometric control .

  • Yields range from 45–78%, depending on steric bulk of coupling partners .

Cyclization and Ring Expansion

The compound participates in annulation reactions:

ReagentConditionsProductReference
Acetylene gasCuI, 120°CFused pyrido-pyrrole systems
AldehydesHCl, refluxDi-3-pyrrolopyridylmethanes
  • Aldehyde-mediated cyclization proceeds via electrophilic attack at the 3-position .

Stability and Decomposition Pathways

Thermal and photolytic degradation studies reveal:

ConditionObservationMechanismReference
>200°CDehydrohalogenation to pyrrolopyridineElimination of HBr
UV light (254 nm)Debromination and ring contractionRadical-mediated cleavage
  • Decomposition products include mono-bromo and debrominated analogs.

Applications De Recherche Scientifique

Synthetic Methodologies

The synthesis of 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves several steps, including bromination and cyclization reactions. Common methods include:

  • Bromination : The compound can be synthesized through the bromination of pyrrolopyridine derivatives using bromine in suitable solvents.
  • Cyclization : Subsequent cyclization reactions can yield the target compound under controlled conditions, often utilizing zinc as a reducing agent in acidic environments.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dibromo substitution may enhance biological activity by influencing receptor interactions or metabolic stability.
  • Antimicrobial Properties : Research has shown that related pyrrolopyridine derivatives possess antimicrobial activity, suggesting potential applications in developing new antibiotics.

Material Science

The compound's unique structural features make it a candidate for applications in material science:

  • Organic Electronics : Due to its electronic properties, this compound can be used in the development of organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties for use in coatings and advanced materials.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolopyridine derivatives. The researchers synthesized a series of compounds including this compound and evaluated their cytotoxicity against human cancer cell lines. Results indicated that the dibromo derivative exhibited significant cytotoxic effects compared to unmodified compounds, highlighting its potential as a lead compound for further development.

Case Study 2: Organic Electronics

Research conducted at a leading university focused on the use of dibrominated pyrrolopyridines in organic electronic applications. The study demonstrated that incorporating this compound into polymer matrices improved charge transport properties significantly. Devices fabricated with this compound showed enhanced performance metrics compared to traditional materials.

Mécanisme D'action

The mechanism of action of 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is largely dependent on its specific application. In medicinal chemistry, it often acts as an inhibitor of certain enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.

Comparaison Avec Des Composés Similaires

5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

  • Molecular Formula : C₇H₄BrF₂N₂O
  • Key Differences : Replaces bromine with fluorine at the 3-position, reducing steric bulk and altering electronic properties.

6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • Molecular Formula : C₇H₅ClN₂O
  • Key Differences : Chlorine replaces bromine at the 6-position, lowering molecular weight (168.58 g/mol ) and density (1.61±0.1 g/cm³ ).
  • Reactivity : Chlorine’s lower electronegativity compared to bromine may reduce oxidative stability but improve solubility .

7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

  • Structural Variation : Bromine at the 7-position with a [2,3-c] pyridine fusion (vs. [2,3-b] in the target compound).
  • Applications : Used in medicinal chemistry for kinase inhibitor synthesis, highlighting the impact of ring fusion on target selectivity .

Functionalized Derivatives: Substitution at the 3-Position

3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives

  • Synthesis : Prepared via condensation of aldehydes with 7-azaoxindoles (e.g., compound 1b in ).
  • Reactivity : Serve as Michael acceptors in rhodium-catalyzed 1,4-additions with arylboronic acids, enabling stereoselective synthesis of 7-azaoxindole derivatives .
  • Biological Relevance : These derivatives act as bioisosteres of indoles or purines, with applications in JAK/STAT pathway inhibitors (e.g., tofacitinib analogs) .

3-(Phenylethynyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Synthesis: Sonogashira coupling of 5-bromo-3-iodo-pyrrolopyridine with phenylacetylene (51% yield) .

Ring-Expanded and Fused Analogues

Naphthyridin-2(1H)-ones

  • Synthesis : Generated via azide-mediated ring expansion of 3-substituted pyrrolo[2,3-b]pyridin-2(3H)-ones under microwave irradiation.
  • Key Difference : The lactam ring expands to a naphthyridine scaffold, altering hydrogen-bonding capacity and bioavailability .

3,6-Dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-ones

  • Structural Feature : Incorporates an imidazole ring fused to the pyrrolopyridine core.
  • Biological Activity : Demonstrated JAK3 inhibition (IC₅₀ = 12 nM for select derivatives), underscoring the role of additional rings in enhancing target affinity .

Comparative Analysis Table

Compound Name Molecular Formula Substituents/Ring System Key Properties/Applications Reference
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2-one C₇H₄Br₂N₂O 3,3-dibromo, [2,3-b] fusion Intermediate for kinase inhibitors
5-Bromo-3,3-difluoro analog C₇H₄BrF₂N₂O 3,3-difluoro Enhanced metabolic stability
3-Benzylidene derivative (1b) C₁₅H₁₂N₂O₂ 3-benzylidene Michael acceptor in asymmetric synthesis
6-Chloro analog C₇H₅ClN₂O 6-chloro Lower molecular weight, improved solubility
3-(Phenylethynyl) derivative C₁₅H₁₀BrN₂ 3-phenylethynyl Materials science applications

Activité Biologique

Overview

3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound notable for its dual bromine substitutions, which enhance its reactivity and potential biological activities. This compound has garnered attention in medicinal chemistry for its role as a precursor in synthesizing various pharmacologically active molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable candidate for further research into its biological effects.

  • IUPAC Name : 3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2-one
  • Molecular Formula : C7H4Br2N2O
  • CAS Number : 113423-51-1

The biological activity of this compound primarily involves enzyme inhibition. Notably, derivatives of this compound have been identified as inhibitors of fibroblast growth factor receptors (FGFRs), which are critical in regulating cell proliferation and survival. This inhibition can lead to potential therapeutic applications in cancer treatment and other diseases.

Anticancer Properties

Research indicates that compounds derived from this compound exhibit significant anticancer properties. For instance:

  • Case Study : A study involving pyrrolo[2,3-b]pyridine derivatives demonstrated that specific modifications led to enhanced cytotoxicity against various cancer cell lines. One derivative showed an IC50 value of 8.36 μM against intracellular amastigotes of Leishmania donovani, indicating promising antileishmanial activity alongside potential anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In related studies:

  • Antibacterial Activity : Pyrrole derivatives have shown effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of bromine atoms may contribute to the enhanced reactivity and interaction with microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The following table summarizes key findings on SAR from various studies:

Compound DerivativeActivity TypeIC50 Value (μM)Comments
5mAntileishmanial8.36Significant inhibition of L. donovani amastigotes
Various DerivativesAnticancer (A549 cells)VariesInduced apoptosis and G2/M phase cell cycle arrest
Pyrrole DerivativesAntibacterial3.12 - 12.5Effective against Gram-positive and Gram-negative bacteria

Pharmacokinetics

Pharmacokinetic studies have indicated that certain derivatives maintain stability under physiological conditions, which is crucial for their development as therapeutic agents. For example:

  • Stability Testing : Compound 5m exhibited over 85% stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) after two hours, suggesting favorable conditions for oral administration .

Q & A

Stereoselectivity Data (Figure 1, )

Compoundde (%)ee (%)
2c092
2j088

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.